3-(4-Fluorophenyl)-1-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-1-methylurea
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Overview
Description
3-(4-Fluorophenyl)-1-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-1-methylurea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds of this nature are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-1-methylurea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.
Coupling Reactions: The final coupling of the piperidine intermediate with the fluorophenyl group and the urea moiety can be achieved using reagents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxyphenyl group.
Reduction: Reduction reactions could target the urea moiety or other functional groups.
Substitution: Substitution reactions, especially nucleophilic or electrophilic, can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
Biologically, derivatives of this compound could be explored for their potential activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, similar compounds have been investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-1-methylurea would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-1-methylurea
- 3-(4-Bromophenyl)-1-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-1-methylurea
Uniqueness
The uniqueness of 3-(4-Fluorophenyl)-1-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-1-methylurea lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increasing metabolic stability and altering binding affinity to biological targets.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O2/c1-26(23(28)25-21-9-7-20(24)8-10-21)16-19-4-3-14-27(17-19)15-13-18-5-11-22(29-2)12-6-18/h5-12,19H,3-4,13-17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMTUVSZISSIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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